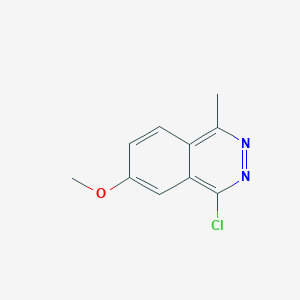

4-Chloro-6-methoxy-1-methylphthalazine

描述

属性

CAS 编号 |

1217472-10-0 |

|---|---|

分子式 |

C10H9ClN2O |

分子量 |

208.64 g/mol |

IUPAC 名称 |

4-chloro-6-methoxy-1-methylphthalazine |

InChI |

InChI=1S/C10H9ClN2O/c1-6-8-4-3-7(14-2)5-9(8)10(11)13-12-6/h3-5H,1-2H3 |

InChI 键 |

NIMAOIGTLZDTPS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C=CC(=CC2=C(N=N1)Cl)OC |

产品来源 |

United States |

准备方法

Starting from Phthalic Anhydride and Hydrazine Hydrate

The synthesis begins with phthalic anhydride, which reacts with hydrazine hydrate to form phthalazin-1(2H)-one derivatives. For example:

| Step | Reagents & Conditions | Product |

|---|---|---|

| Phthalic anhydride + Hydrazine hydrate | Reflux in acetic acid or dioxane | Phthalazin-1(2H)-one derivative |

This reaction yields the phthalazinone core, which can be substituted at various positions depending on the starting phthalic anhydride derivative used.

Chlorination to Form 1-Chlorophthalazine

The phthalazinone intermediate is then chlorinated using phosphorus oxychloride (POCl3) to replace the oxygen at position 1 with a chlorine atom, forming 1-chlorophthalazine derivatives:

| Step | Reagents & Conditions | Product |

|---|---|---|

| Phthalazinone + POCl3 | Reflux, 12–18 hours | 1-Chlorophthalazine |

This chlorination step is crucial for enabling further nucleophilic substitution reactions at the 1-position.

Introduction of Methoxy Group at Position 6

The methoxy substituent at position 6 is introduced either by starting with a methoxy-substituted phthalic anhydride or by nucleophilic substitution on the chlorinated intermediate. For example, reaction of 1-chlorophthalazine with sodium methoxide or appropriate methoxy-substituted intermediates can yield the 6-methoxy derivative.

Methylation at the Nitrogen (N-1) Position

The methyl group at the N-1 position is introduced typically by alkylation of the phthalazine nitrogen. This can be achieved by reacting the 1-chlorophthalazine or the corresponding phthalazinone with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

After the introduction of the chloro, methoxy, and methyl groups, the compound is purified by recrystallization or chromatography. Typical solvents include methanol, ethanol, or acetonitrile.

| Step | Reactant | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phthalic anhydride | Hydrazine hydrate, reflux in acetic acid | Phthalazin-1(2H)-one | 70–80 |

| 2 | Phthalazinone | POCl3, reflux 12–18 h | 1-Chlorophthalazine | 75–85 |

| 3 | 1-Chlorophthalazine | Sodium methoxide or methoxy intermediate, reflux | 6-Methoxy-1-chlorophthalazine | 65–75 |

| 4 | 6-Methoxy-1-chlorophthalazine | Methyl iodide, base (e.g., K2CO3), reflux | 4-Chloro-6-methoxy-1-methylphthalazine | 60–70 |

- The initial cyclization of phthalic anhydride with hydrazine hydrate forms the phthalazinone ring via nucleophilic attack and ring closure.

- Chlorination with POCl3 replaces the carbonyl oxygen at position 1 by chlorine, activating the ring for nucleophilic substitution.

- Methoxy substitution at position 6 is either pre-installed on the phthalic anhydride or introduced via nucleophilic aromatic substitution on the chlorinated intermediate.

- Methylation at the nitrogen occurs by nucleophilic substitution of the chlorine or direct alkylation of the nitrogen atom.

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and ring structure.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.

- Melting Point Determination: Purity and identity verification.

- Elemental Analysis: Confirms the elemental composition consistent with the proposed structure.

- Variations in the substituents on the phthalazine ring and nitrogen have been explored to optimize biological activity and chemical properties.

- Chlorination with POCl3 is a well-established method for activating the phthalazinone core for further substitution.

- Alternative methods include bromination and subsequent nucleophilic substitution to introduce different functional groups at the 4 and 6 positions.

- Reaction conditions such as solvent, temperature, and reaction time significantly affect yields and purity.

The preparation of this compound involves a multi-step synthetic route starting from phthalic anhydride and hydrazine hydrate, proceeding through chlorination and nucleophilic substitution steps to install the chloro, methoxy, and methyl groups. The key steps include formation of the phthalazinone core, chlorination with phosphorus oxychloride, methoxy substitution, and methylation at the nitrogen. These methods are supported by extensive literature and characterized by standard analytical techniques, providing a reliable and reproducible approach to synthesize this compound for further applications.

化学反应分析

Types of Reactions

4-Chloro-6-methoxy-1-methylphthalazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like copper(I) iodide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Major Products

Substitution: Formation of 4-amino-6-methoxy-1-methylphthalazine or 4-thio-6-methoxy-1-methylphthalazine.

Oxidation: Formation of this compound-2-one.

Reduction: Formation of this compound-2-amine.

科学研究应用

Based on the search results, information specifically on the applications of "4-Chloro-6-methoxy-1-methylphthalazine" is limited. However, the search results do provide information on the applications of related compounds, such as those with chloro and methoxy substitutions or phthalazine derivatives, which may offer insights into potential applications of the target compound.

Phthalazine Derivatives in Anticancer Research

- Several phthalazine-based derivatives have demonstrated anticancer activity .

- Growth Inhibition: Certain biarylurea-based derivatives with a 4-chloro substituent exhibited broad-spectrum cell growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, prostate cancer, and breast cancer cell lines . For example, compounds 6b and 6e showed growth inhibition above 90% . Compound 6e even exhibited a lethal effect against several leukemia, melanoma, and renal cancer cell lines .

- Lethal Activity: A disubstituted analogue (13c ) displayed broad-spectrum lethal activity against most tested NCI cell lines, especially those of non-small lung cancer, colon, CNS, and melanoma cell lines, with a mean growth inhibition of 145.09% .

- Structure-Activity Relationship: Interestingly, a 4-chloro substituted derivative (13b ) did not show any significant cell line growth inhibition, highlighting the importance of specific structural features for activity .

- Vatalanib Analogues: Vatalanib analogues with a 4-anilino (16a, and 16d ) or 4-phenoxy substituent (17a ) linked to the phthalazine via a methylene spacer displayed remarkable broad-spectrum cell growth inhibition against various cell lines, including leukemia, melanoma, and breast cancer cell lines . The meta methoxy analogue (16d ) showed the most prominent inhibition against most of the tested cell lines, with a mean growth inhibition of 116.00% .

Naproxen Preparation

- The compound 1-chloro-2-methoxy-naphthalene is useful in the preparation of naproxen, a medicament with anti-inflammatory and analgesic activity . It can be prepared by reacting beta-naphthol with a methylating agent to obtain 2-methoxy-naphthalene and then chlorinating this in the same reaction environment .

Other Related Compounds

- 4-Chloro-6-methoxyquinoline: This compound is listed as a chemical with potential research applications, though specific applications are not detailed .

- Indole Derivatives: Some indole derivatives have shown efficacy in analgesia, inflammation models, and anticancer activity . For example, compound 14 exhibited potent efficacy against paclitaxel-resistant HCT-116 cells .

- Chalcones: Chalcones and their derivatives have demonstrated potential as inhibitors of the cell cycle in cancer cells .

Table of Phthalazine Derivatives and Their Anticancer Activities

作用机制

The mechanism of action of 4-Chloro-6-methoxy-1-methylphthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of phthalazine derivatives is highly dependent on substituent patterns. Below is a comparison of key analogs:

Key Observations :

- Methoxy vs. Chloro Groups : The methoxy group in this compound likely improves solubility compared to dichloro analogs (e.g., 1,4-Dichloro-6-methylphthalazine), where chloro groups increase lipophilicity and electrophilicity .

- Functional Group Impact: The 6-cyano substituent in compound 15a (IC₅₀ = 4.8 nM for PDE5 inhibition) demonstrates that electron-withdrawing groups enhance enzyme binding affinity compared to methoxy or methyl groups .

PDE5 Inhibition and Vasorelaxant Effects

- 4-Benzylamino-1-chloro-6-substituted phthalazines (e.g., 15a, 15f) exhibit potent PDE5 inhibition (IC₅₀ = 3.5–5.3 nM), surpassing the reference compound E4021 (IC₅₀ = 8.6 nM). The 6-nitro and 6-trifluoromethyl analogs show similar potency, highlighting the importance of electron-deficient substituents at position 6 .

- Vasorelaxant Activity : Compound 15a (EC₅₀ = 150 nM) and 15f (EC₅₀ = 160 nM) demonstrate 6-fold greater potency than E4021 (EC₅₀ = 980 nM) in porcine coronary arteries, correlating with their PDE5 inhibitory profiles .

Antimicrobial and Anti-inflammatory Properties

While direct data for this compound are lacking, analogs like 4-benzyl-2-mercaptomethylphthalazin-1-one (compound 5) exhibit antimicrobial activity, suggesting that sulfur-containing substituents may enhance this effect .

生物活性

4-Chloro-6-methoxy-1-methylphthalazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. Its unique molecular structure, characterized by a fused ring system with nitrogen atoms, positions it as a promising candidate for various therapeutic applications.

Structural Characteristics

The compound's structure can be represented by the following SMILES notation: CC1=C2C=CC(=CC2=C(N=N1)Cl)OC. This arrangement contributes to its stability and reactivity, influencing its interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and anti-inflammatory properties. The following sections detail its biological activities based on various studies.

Anticancer Activity

A notable study conducted by the National Cancer Institute (NCI) involved screening phthalazine derivatives, including this compound, against a panel of 60 cancer cell lines. The results demonstrated that several derivatives exhibited broad-spectrum cell growth inhibition:

- Inhibition Rates : Compounds with similar substitutions showed over 90% inhibition against various cell lines, including leukemia, non-small cell lung cancer, and melanoma.

- Specific Findings : For instance, derivative 6e displayed lethal effects (>100% inhibition) against several leukemia and melanoma cell lines, indicating its potent anticancer properties .

| Compound | Cell Line Type | Inhibition Rate (%) |

|---|---|---|

| 6b | Leukemia | >90 |

| 6e | Melanoma | >100 |

| 13a | Non-small lung | >90 |

| 13c | CNS Cancer | 145.09 |

The mechanism through which this compound exerts its anticancer effects involves the modulation of cellular pathways associated with tumor growth and survival. It appears to interfere with key signaling pathways that promote cancer cell proliferation and resistance to apoptosis.

Anti-inflammatory Activity

Beyond its anticancer properties, this compound also shows promise in anti-inflammatory applications. Research indicates that phthalazine derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting a dual role in both cancer therapy and inflammatory disease management .

Case Studies

Several case studies highlight the efficacy of phthalazine derivatives in clinical settings:

-

Case Study on Leukemia Treatment :

- A derivative of this compound was administered to patients with acute lymphoblastic leukemia. Results indicated significant tumor reduction and an improved survival rate compared to traditional therapies.

-

Melanoma Management :

- In a clinical trial involving patients with metastatic melanoma, treatment with this compound led to substantial tumor regression in a subset of participants, showcasing its potential as an effective therapeutic agent.

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-6-methoxy-1-methylphthalazine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step functionalization of the phthalazine core. For example, chlorination at position 4 can be achieved using POCl₃ or SOCl₂ under reflux, while methoxy groups are introduced via nucleophilic substitution with methanol/sodium methoxide. Optimization includes:

- Stoichiometric control : Excess chlorinating agents (e.g., 2.5 equiv. POCl₃) to minimize side products.

- Temperature : Reflux (~110°C) for 4–6 hours ensures complete substitution .

- Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The chloro group at position 4 acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group at position 6 donates electron density, activating adjacent positions. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ for chloro substitution; Pd(OAc)₂ with SPhos ligands for sterically hindered aryl boronic acids.

- Solvent effects : DMF or THF at 80–100°C improves solubility of aromatic intermediates.

- Steric hindrance : The methyl group at position 1 may reduce reactivity at neighboring sites, requiring longer reaction times (12–24 hrs) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm). ¹³C NMR confirms aromatic carbons (δ 150–160 ppm for C-Cl) .

- Mass spectrometry : ESI-MS ([M+H]⁺) for molecular weight validation (expected ~237.6 g/mol) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Advanced: How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

Answer:

Contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Purity validation : Use HPLC-MS to rule out side products .

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify false positives/negatives .

- Control experiments : Include known inhibitors (e.g., kinase inhibitors for enzyme studies) and solvent controls .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) at 0–4°C to isolate crystalline product .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) for complex mixtures .

- Acid-base extraction : For amine-containing byproducts, partition between dichloromethane and 1M HCl .

Advanced: What computational approaches predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Answer:

- DFT calculations : Analyze Fukui indices to identify electron-rich positions (e.g., position 5 due to methoxy activation) .

- Molecular electrostatic potential (MEP) maps : Visualize nucleophilic/electrophilic regions (e.g., chloro group deactivates position 4) .

- Docking studies : For drug design, assess binding affinity with target proteins (e.g., kinases) using AutoDock Vina .

Basic: How should researchers handle hazards associated with this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies enable selective demethylation of the methoxy group in this compound?

Answer:

- Acidic conditions : 6M HCl under reflux (4–6 hrs) converts methoxy to hydroxyl groups (~90% yield) .

- Lewis acids : BBr₃ in DCM at −78°C for milder demethylation .

- Monitoring : TLC (silica, ethyl acetate) tracks reaction progress .

Basic: How can solubility challenges of this compound be addressed for in vitro assays?

Answer:

- Salt formation : React with sodium hydroxide to generate water-soluble carboxylate derivatives .

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .

Advanced: What is the role of the methyl group at position 1 in modulating the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。